Methyl 3,4,5-trimethoxycinnamate
Overview
Description
Methyl 3,4,5-trimethoxycinnamate is a bioactive natural phenylpropanoid. It is known for its anti-inflammatory and antioxidant properties. This compound is a derivative of cinnamic acid and is characterized by the presence of three methoxy groups attached to the benzene ring. It is commonly used in scientific research due to its various biological activities .
Mechanism of Action
- NF-κB controls pro-inflammatory gene transcription, while Nrf2 plays a role in antioxidant responses .
- MTC also enhances Nrf2 DNA binding and antioxidant response element (ARE)-dependent gene expression .
- Additionally, MTC inhibits calcium channels, potentially contributing to its anti-arrhythmic effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Cellular Effects
MTMC has been shown to suppress inflammation in RAW264.7 macrophages and block macrophage-adipocyte interaction . It suppresses the release of TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . It also enhances glucose uptake and activation of AMPKα .
Molecular Mechanism
MTMC exerts its effects at the molecular level through various mechanisms. It reduces phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . It also reduces NF-κB DNA binding and luciferase activity . Treatment of RAW264.7 cells with MTMC results in enhanced DNA binding of Nrf2 and an increase in ARE-luciferase activity .
Preparation Methods
Methyl 3,4,5-trimethoxycinnamate can be synthesized through Fischer esterification. This method involves the reaction of 3,4,5-trimethoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at an elevated temperature to facilitate the esterification process .
Chemical Reactions Analysis
Methyl 3,4,5-trimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Scientific Research Applications
Methyl 3,4,5-trimethoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: It has been studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory diseases.
Medicine: Research has shown its potential in preventing inflammation and oxidative stress-related diseases.
Industry: It is used in the formulation of skincare products due to its ability to protect the skin from UV radiation
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxycinnamate is often compared with other cinnamate derivatives such as:
3,4,5-Trimethoxycinnamic acid: Similar in structure but lacks the ester group.
p-Methoxycinnamic acid: Contains a single methoxy group and exhibits different biological activities.
Cinnamic acid: The parent compound with no methoxy groups, used widely in the synthesis of various derivatives. This compound is unique due to its three methoxy groups, which enhance its biological activity and solubility in organic solvents
Biological Activity
Methyl 3,4,5-trimethoxycinnamate (MTC) is a bioactive compound derived from natural sources, particularly from the roots of Polygala tenuifolia. It has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential antiarrhythmic properties. This article provides a comprehensive overview of the biological activity of MTC, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MTC is classified as a phenylpropanoid and is characterized by the presence of three methoxy groups attached to a cinnamate backbone. Its chemical structure can be represented as follows:
Key Properties:
- Molecular Weight: 240.25 g/mol
- Solubility: Soluble in organic solvents such as ethanol and methanol.
Anti-inflammatory Activity
Numerous studies have documented the anti-inflammatory effects of MTC. One significant study evaluated its impact on RAW264.7 macrophages and macrophage–adipocyte co-cultures.
MTC exhibits its anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways:
- Cytokine Inhibition: MTC significantly reduces the release of TNFα, IL-6, and IL-1β in LPS + IFNγ-stimulated RAW264.7 cells. The reduction was quantified at various concentrations (5–20 µM), showing a dose-dependent response.
- NF-κB Pathway: MTC treatment resulted in decreased phosphorylation of IκB and p65 proteins, leading to reduced NF-κB DNA binding activity. This suggests that MTC inhibits NF-κB activation, a critical pathway in inflammation.
Concentration (µM) | TNFα Release Reduction (Fold Change) | IL-6 Release Reduction (Fold Change) | IL-1β Release Reduction (Fold Change) |
---|---|---|---|
5 | 1.8 | 2.0 | 1.9 |
10 | 2.1 | 2.2 | 2.0 |
20 | 2.5 | 2.5 | 2.3 |
Antioxidant Activity
In addition to its anti-inflammatory properties, MTC has demonstrated notable antioxidant activity:
- Nrf2 Activation: Treatment with MTC enhanced the DNA binding activity of Nrf2, a transcription factor that regulates antioxidant responses.
- ARE-luciferase Activity: MTC increased antioxidant response element (ARE)-luciferase activity in treated cells, indicating its role in promoting cellular defense mechanisms against oxidative stress.
Antiarrhythmic Effects
Research has also indicated that MTC may possess antiarrhythmic properties:
- Calcium Channel Inhibition: In studies involving rat models, MTC inhibited L-type calcium currents (I(Ca,L)), which are crucial for cardiac excitability and contraction.
- Protection Against Arrhythmias: MTC administration resulted in the suppression of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), suggesting a protective effect on cardiac rhythm stability.
Cytotoxicity and DNA Modulation
MTC's potential as a cytotoxic agent has been explored in cancer research:
- Hepatocellular Carcinoma Studies: MTC showed cytotoxic effects against Hep3B cells with an IC50 value ranging from 109.7 to 364.2 µM, indicating its potential as a therapeutic agent in liver cancer treatment.
- DNA Methylation Modulation: The compound has been identified as a modulator of global DNA methylation levels, which could have implications for gene expression regulation in cancer cells.
Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of MTC in various conditions:
- Inflammatory Diseases: Clinical observations suggest that patients with chronic inflammatory conditions may benefit from supplementation with MTC due to its ability to reduce inflammatory markers.
- Cardiovascular Health: The antiarrhythmic properties observed in animal models point toward potential applications in managing arrhythmias and other cardiovascular disorders.
Properties
IUPAC Name |
methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHCGFNNUQTEY-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289631 | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20329-96-8, 7560-49-8 | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20329-96-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 - 100 °C | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Methyl 3,4,5-trimethoxycinnamate in relation to its potential antiarrhythmic effects?
A1: Research suggests that this compound exerts its potential antiarrhythmic effects by inhibiting L-type calcium channels (I(Ca,L)) in cardiac myocytes. [] This inhibition leads to a suppression of intracellular calcium transients, consequently reducing the generation of transient inward current (I(ti)). [] By suppressing these currents, this compound appears to prevent triggered activities, including early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), ultimately protecting the heart from arrhythmias. []
Q2: From which natural sources can this compound be isolated?
A4: this compound has been identified in several plant species. It has been isolated from the roots of Polygala tenuifolia ("YuanZhi"), a traditional Chinese medicine. [] It is also a constituent of Rauvolfia vomitoria Afzel, a plant used in traditional medicine. [] Additionally, Melicope glabra (Blume) T.G. Hartley, belonging to the Rutaceae family, has been identified as a source of this compound. [] Further research may reveal additional natural sources of this compound.
Q3: Are there any studies investigating the antimelanogenic effects of this compound?
A5: While specific research on the antimelanogenic effects of this compound is limited within the provided context, a study investigated the antimelanogenic and antioxidant effects of trimethoxybenzene derivatives, a class of compounds to which this compound belongs. [] This suggests that further investigations into the potential of this compound as an antimelanogenic agent are warranted.
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